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Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethanol

Cat. No.: B1581148 Get Quote

Introduction

1-(2-Methylphenyl)ethanol, also known as o,alpha-dimethylbenzyl alcohol, is an aromatic

alcohol with the chemical formula C₉H₁₂O[1][2]. Its structure consists of a benzene ring

substituted with a methyl group and an ethanol group at positions 2 and 1, respectively. This

compound is of interest in various fields of chemical research and development. Accurate

spectroscopic data is fundamental for its identification, characterization, and quality control.

This guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation
The following tables summarize the key spectroscopic data for 1-(2-Methylphenyl)ethanol.

Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

1.47 Doublet (d) 6.4 3H -CH(OH)CH₃

1.82 Singlet (s) - 1H OH

2.34 Singlet (s) - 3H Ar-CH₃

5.10–5.15 Multiplet (m) - 1H -CH(OH)CH₃

7.12–7.25 Multiplet (m) - 3H Ar-H

7.52 Doublet (d) 7.2 1H Ar-H

Data sourced

from Royal

Society of

Chemistry

supplementary

information.[3]

Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

18.9 Ar-CH₃

23.9 -CH(OH)CH₃

66.8 -CH(OH)CH₃

124.5 Aromatic CH

126.4 Aromatic CH

127.2 Aromatic CH

130.4 Aromatic CH

134.2 Aromatic C (quaternary)

143.9 Aromatic C (quaternary)

Data sourced from Royal Society of Chemistry

supplementary information.[3]

Table 3: IR Spectroscopic Data
Technique: Thin Film

Wavenumber (νₘₐₓ) cm⁻¹ Functional Group Assignment

3357 O-H stretch (alcohol)

3025 C-H stretch (aromatic)

1488 C=C stretch (aromatic ring)

1460 C-H bend

1077 C-O stretch (secondary alcohol)

759 C-H bend (ortho-disubstituted aromatic)

Data sourced from Royal Society of Chemistry

supplementary information.[3]
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Table 4: Mass Spectrometry Data
Technique: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z) Interpretation

136 Molecular Ion [M]⁺

121 [M - CH₃]⁺

118 [M - H₂O]⁺

117 [M - H₂O - H]⁺

103 [M - CH₃ - H₂O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

Data interpreted from fragmentation patterns

available in public databases like NIST and

PubChem.[1][4]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid large solvent signals in the

¹H NMR spectrum.[7][8] An internal standard, such as Tetramethylsilane (TMS), is often

added for chemical shift calibration (δ = 0.00 ppm).[5][7] The solution is then filtered through

a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any

particulate matter.[6]
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe.[9] The

instrument is set to lock onto the deuterium signal of the solvent. The magnetic field is then

shimmed to achieve the best possible homogeneity, which results in sharp, well-resolved

peaks.[9] For a ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a

good signal-to-noise ratio, which typically takes a few minutes.[5] For a ¹³C NMR spectrum, a

longer acquisition time (20-60 minutes or more) is generally required due to the lower natural

abundance and smaller magnetic moment of the ¹³C nucleus.[5][6]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum

provides the relative ratio of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Film Method): Since 1-(2-Methylphenyl)ethanol is a liquid at

room temperature, the thin film (or neat) method is straightforward. A drop of the neat liquid

is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together

to form a thin liquid film.[10][11] Alternatively, for a solid sample, a small amount is dissolved

in a volatile solvent like methylene chloride, a drop of the solution is placed on a single salt

plate, and the solvent is allowed to evaporate, leaving a thin solid film.[10]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates (or the empty sample

chamber) is recorded first. The sample holder with the prepared salt plates is then placed in

the spectrometer's sample compartment.[10] The infrared spectrum is then recorded,

typically in the range of 4000-400 cm⁻¹.[12]

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum, which is plotted as
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transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[13][14]

Ionization (Electron Impact - EI): In the ion source, the vaporized molecules are bombarded

with a high-energy beam of electrons (typically 70 eV).[15] This causes an electron to be

ejected from the molecule, forming a positively charged radical cation known as the

molecular ion (M⁺).[13] Excess energy from this process leads to the fragmentation of the

molecular ion into smaller, characteristic fragment ions.[14]

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are

accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer).[14][16] The analyzer separates the ions based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected by a detector, such as an electron multiplier,

which records the abundance of each ion at a specific m/z value.[14] The resulting data is

presented as a mass spectrum, a plot of relative intensity versus m/z.[15] The most intense

peak is called the base peak and is assigned a relative abundance of 100%.[15]

Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 1-(2-Methylphenyl)ethanol.
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Workflow for Spectroscopic Analysis of 1-(2-Methylphenyl)ethanol
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Caption: Spectroscopic analysis workflow for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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